4-(Piperidin-1-yl)butanoic acid hydrochloride
Overview
Description
4-(Piperidin-1-yl)butanoic acid hydrochloride, also known as 4PCAH·Cl, is a compound characterized by its piperidine ring and carboxylic acid functional group. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, and in this compound, it is attached to a four-carbon chain terminating in a carboxylic acid group. The hydrochloride form indicates the presence of an additional chloride ion, which typically forms a salt with the protonated nitrogen of the piperidine ring .
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. One approach is the asymmetric organocatalytic synthesis of bisindole-piperidine-amino acid hybrids, which can be obtained from 3-vinyl indoles with imino esters . Another method involves a tandem reductive amination-lactamization using sodium triacetoxyborohydride starting with 1-benzyl-4-piperidone and γ- or δ-amino esters or acids, which provides a high-yielding synthesis of piperidin-4-yl-substituted lactams . Additionally, solid-phase synthesis techniques have been developed for constructing 2-substituted-piperidin-4-one derivatives using polymer-bound precursors .
Molecular Structure Analysis
The molecular structure of 4PCAH·Cl has been elucidated using single crystal X-ray diffraction, which revealed that the piperidine ring adopts a chair conformation with the carboxylic acid group in the equatorial position. The chloride ion is involved in hydrogen bonding with the carboxyl group and engages in electrostatic interactions with the protonated nitrogen of the piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For instance, the synthesis of piperidin-4-ylphosphinic acid analogues involves a sequential Pudovik addition followed by a Barton deoxygenation procedure and acidic hydrolysis . Another example is the three-component condensation of 4-piperidinones with pyrazolones and malononitrile to form substituted dihydropyrazolo-pyrans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4PCAH·Cl include its orthorhombic crystal structure at room temperature, with specific lattice parameters and volume. The compound's FTIR spectrum is consistent with its X-ray structure. Theoretical calculations, such as B3LYP/6-31G(d,p) method, have been used to examine different conformers of the compound . Additionally, the thermal properties of related piperidine derivatives have been studied using thermogravimetric analysis, indicating stability over a certain temperature range .
Scientific Research Applications
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Pharmaceutical Industry
- Summary of Application : 4-(Piperidin-1-yl)butanoic acid hydrochloride is a derivative of piperidine, which is an important synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
- Methods of Application : The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Synthesis of FK866 Analogs
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Modification of 3-amidinophenylalanine-derived matriptase inhibitors
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Reactions between Weinreb amides and 2-magnesiated oxazoles
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Synthesis of NAmPRTase inhibitors
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Synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives
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Anticancer, Antiviral, Antimalarial, Antimicrobial, Antifungal, Antihypertension, Analgesic, Anti-inflammatory, Anti-Alzheimer, Antipsychotic and/or Anticoagulant Agents
- Summary of Application : Piperidine derivatives, including 4-(Piperidin-1-yl)butanoic acid hydrochloride, are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .
properties
IUPAC Name |
4-piperidin-1-ylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-8H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVIJYFRXDQEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)butanoic acid hydrochloride | |
CAS RN |
5463-76-3 | |
Record name | 5463-76-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(piperidin-1-yl)butanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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